Superior IOP-Lowering Potency in Primate Model Compared to Latanoprost
During the development of latanoprost, the 17-phenyl trinor PGF2α isopropyl ester derivative was directly compared to latanoprost in a primate model of IOP reduction. At an equivalent dose of 3 μg/eye in monkeys, the target compound reduced IOP by an additional 1.3 mm Hg below the level achieved by latanoprost, establishing it as the most potent analog among those tested in that series [1]. This superiority, however, was accompanied by a significantly higher incidence of ocular irritation, highlighting a crucial efficacy-safety trade-off that distinguishes it from latanoprost [2].
| Evidence Dimension | IOP reduction (mm Hg) |
|---|---|
| Target Compound Data | IOP lowered to 1.3 mm Hg below the level achieved by latanoprost |
| Comparator Or Baseline | Latanoprost (baseline IOP reduction level) |
| Quantified Difference | 1.3 mm Hg greater reduction |
| Conditions | Monkey model; 3 μg/eye topical dose |
Why This Matters
This direct preclinical comparison quantifies the superior potency of the isopropyl ester prodrug over latanoprost, guiding selection when maximal IOP reduction is the primary procurement criterion.
- [1] TargetMol. 17-phenyl trinor Prostaglandin F2α isopropyl ester (T37943) - IOP-lowering activity in monkey model. View Source
- [2] PeptideDB. 17-Phenyl trinor PGF2α isopropyl ester - Bioactivity and irritation profile. View Source
